5-(methylsulfanyl)-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione
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Overview
Description
5-(Methylsulfanyl)-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methylsulfanyl)-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of piperidine with a suitable thiadiazole precursor. One common method involves the cyclization of a thiosemicarbazide derivative with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfanyl)-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Methylsulfanyl)-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(methylsulfanyl)-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Methylsulfonyl)-2-piperidin-1-ylaniline: Another heterocyclic compound with a similar structure but different functional groups.
3-(Piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione: Lacks the methylsulfanyl group but shares the thiadiazole core.
Uniqueness
5-(Methylsulfanyl)-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione is unique due to the presence of both the methylsulfanyl and piperidin-1-ylmethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H15N3S3 |
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Molecular Weight |
261.4 g/mol |
IUPAC Name |
5-methylsulfanyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C9H15N3S3/c1-14-8-10-12(9(13)15-8)7-11-5-3-2-4-6-11/h2-7H2,1H3 |
InChI Key |
OAQRHVDJUDDVBA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN(C(=S)S1)CN2CCCCC2 |
Origin of Product |
United States |
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